

Application Notes and Protocols: Cefacetrile-13C3 for Veterinary Drug Residue Monitoring

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Compound of Interest

Compound Name: Cefacetrile-13C3

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Introduction

Cefacetrile is a first-generation cephalosporin antibiotic used in veterinary medicine to treat bacterial infections in animals such as cattle and sheep.[1] The use of this antibiotic can lead to residues in animal-derived food products, including milk and meat.[2] Monitoring these residues is crucial to ensure food safety and prevent potential adverse health effects in humans, such as allergic reactions and the development of antibiotic resistance.[2][3][4]

The isotope dilution mass spectrometry method, which utilizes stable isotope-labeled internal standards, is a highly accurate technique for quantifying chemical residues in food.[5][6]

Cefacetrile-13C3, a stable isotope-labeled version of Cefacetrile, serves as an ideal internal standard for the analysis of Cefacetrile residues.[7][8][9] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, which corrects for matrix effects and variations in instrument response.[10] This application note provides a detailed protocol for the determination of Cefacetrile residues in bovine milk and muscle tissue using **Cefacetrile-13C3** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Bovine Milk

This protocol is adapted from established methods for antibiotic residue analysis in milk.[\[3\]](#)[\[11\]](#)[\[12\]](#)

a. Materials:

- Bovine milk sample
- **Cefacetrile-13C3** internal standard solution (1 µg/mL in acetonitrile)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing C18 sorbent and MgSO₄
- Centrifuge tubes (50 mL)

b. Procedure:

- Allow milk samples to equilibrate to room temperature.
- Pipette 10 mL of the milk sample into a 50 mL centrifuge tube.
- Spike the sample with 100 µL of the 1 µg/mL **Cefacetrile-13C3** internal standard solution.
- Add 10 mL of acetonitrile to the tube.
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper acetonitrile layer to a d-SPE tube containing C18 and MgSO₄.

- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer 1 mL of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Bovine Muscle Tissue

This protocol is a modification of existing multi-residue screening methods for animal tissues.

[\[13\]](#)[\[14\]](#)

a. Materials:

- Bovine muscle tissue sample
- **Cefacetrile-13C3** internal standard solution (1 µg/mL in acetonitrile)
- Acetonitrile (ACN) with 1% acetic acid
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium acetate (NaOAc)
- Dispersive solid-phase extraction (d-SPE) tubes containing C18 sorbent and MgSO₄
- Homogenizer
- Centrifuge tubes (50 mL)

b. Procedure:

- Weigh 5 g of homogenized muscle tissue into a 50 mL centrifuge tube.

- Spike the sample with 100 μ L of the 1 μ g/mL **Cefacetrile-13C3** internal standard solution.
- Add 10 mL of acetonitrile with 1% acetic acid.
- Homogenize for 1 minute.
- Add 4 g of anhydrous MgSO_4 and 1.5 g of sodium acetate.
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Follow steps 8-13 from the Bovine Milk protocol.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

- Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 μ m particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 40°C

b. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV

- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cefacetriple	340.1	271.1	15
Cefacetriple (Quantifier)	340.1	158.0	20
Cefacetriple-13C3	343.1	274.1	15

Data Presentation

The following tables summarize the expected performance characteristics of this method based on typical results for β -lactam antibiotics in similar matrices.[\[3\]](#)[\[15\]](#)[\[16\]](#)

Table 1: Method Validation Parameters

Parameter	Bovine Milk	Bovine Muscle
Limit of Detection (LOD)	0.5 $\mu\text{g/kg}$	1.0 $\mu\text{g/kg}$
Limit of Quantification (LOQ)	1.5 $\mu\text{g/kg}$	3.0 $\mu\text{g/kg}$
Linearity (R^2)	>0.995	>0.995
Intraday Precision (RSD%)	<10%	<15%
Interday Precision (RSD%)	<15%	<20%

Table 2: Recovery and Matrix Effect

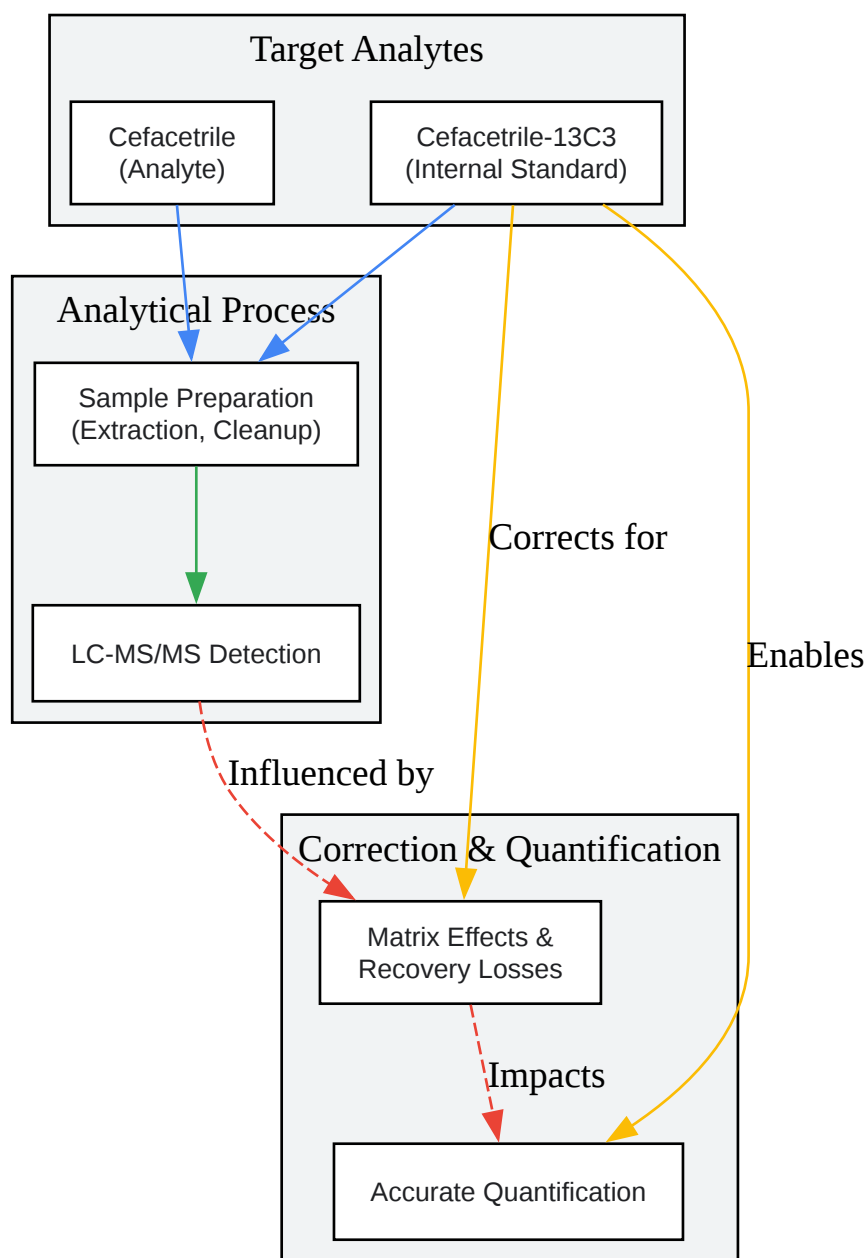
Matrix	Spiking Level (µg/kg)	Average Recovery (%)	Matrix Effect (%)
Bovine Milk	5	95.2	-8.5
	25	98.1	
	50	96.5	
Bovine Muscle	10	92.8	-12.3
	50	94.5	
	100	93.2	

Visualizations



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Caption: Workflow for Cefacetriple residue analysis.



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Caption: Role of **Cefacetriple-13C3** in quantification.

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